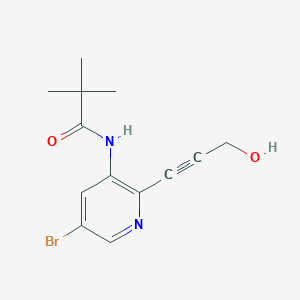![molecular formula C11H20Cl2N2S B1373752 4-[4-(丙-2-基)-1,3-噻唑-2-基]哌啶二盐酸盐 CAS No. 1269151-99-6](/img/structure/B1373752.png)
4-[4-(丙-2-基)-1,3-噻唑-2-基]哌啶二盐酸盐
描述
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a thiazole ring substituted with an isopropyl group and a piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride typically involves the reaction of 4-(Propan-2-yl)-1,3-thiazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound .
化学反应分析
Types of Reactions
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
作用机制
The mechanism of action of 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride include:
- 4-[4-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride
- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate
- N-(piperidine-4-yl) benzamide derivatives
Uniqueness
What sets 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride apart from similar compounds is its unique combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2-piperidin-4-yl-4-propan-2-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S.2ClH/c1-8(2)10-7-14-11(13-10)9-3-5-12-6-4-9;;/h7-9,12H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODZFTAIYGJFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1373670.png)
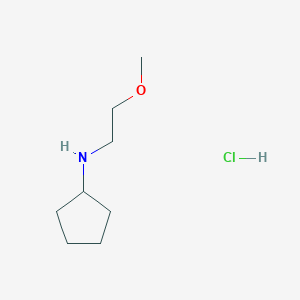
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide](/img/structure/B1373672.png)
![Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine](/img/structure/B1373674.png)

![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1373677.png)
![2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate](/img/structure/B1373681.png)
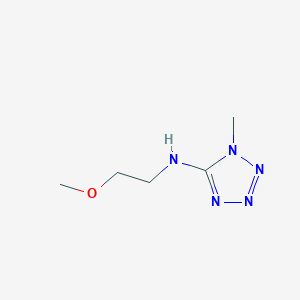
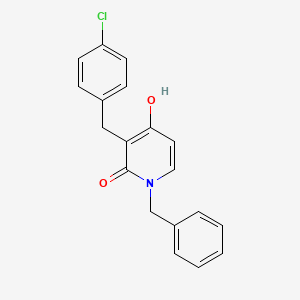

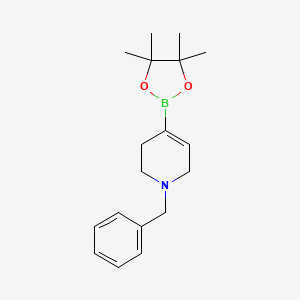
![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)
